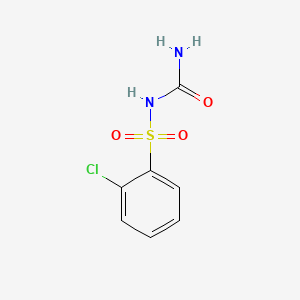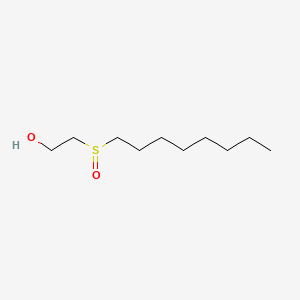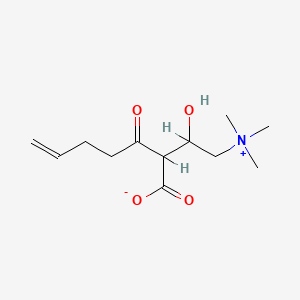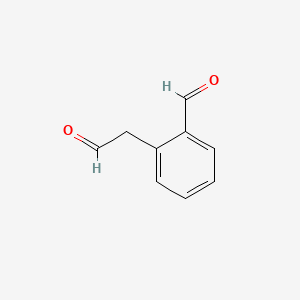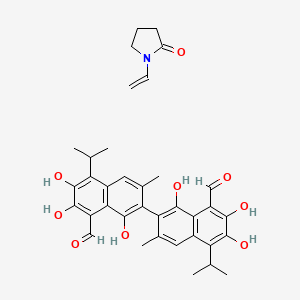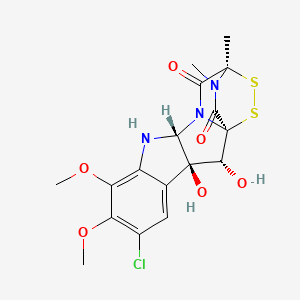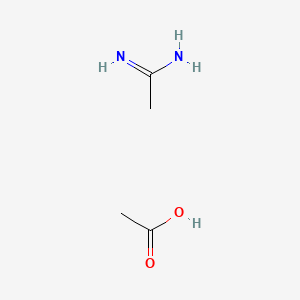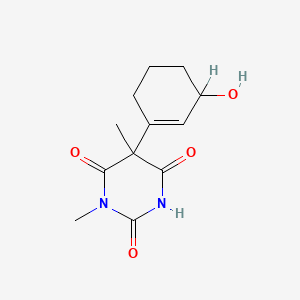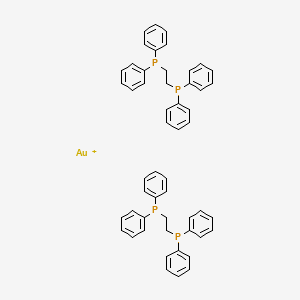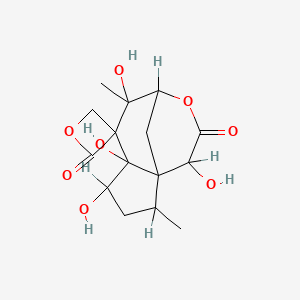
3-Hydroxypropenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropenoate is a carboxylic acid.
Applications De Recherche Scientifique
Tissue Engineering
Polyhydroxyalkanoates (PHAs), including 3-hydroxypropenoate derivatives, have been extensively researched for their use in tissue engineering. These polyesters are attractive for medical applications due to their biodegradability and thermoprocessability. They have been used to develop medical devices and tissue engineering scaffolds, with applications ranging from sutures, cardiovascular patches, wound dressings, to bone marrow scaffolds (Chen & Wu, 2005).
Bioplastics and Biodegradation
The polymerized form of this compound, known as poly(3-hydroxypropionate), is utilized as a bioplastic. Research has focused on the synthesis, physical properties, and biodegradation of polyesters containing this compound monomers. These materials are being developed as alternatives to fossil fuel-derived plastics due to their reduced crystallinity and melting points, making them more versatile for various applications (Andreeßen & Steinbüchel, 2010).
Bio-production of 3-Hydroxypropionic Acid
Studies have investigated the biological production of 3-hydroxypropionic acid (3-HP) from glucose or glycerol. This research is critical for the commercial utilization of 3-HP as a platform chemical for producing various value-added chemicals. The studies also discuss the constraints and potential solutions for microbial 3-HP production (Kumar, Ashok, & Park, 2013).
Biosynthetic Pathways
Efforts have been made to establish biosynthetic pathways for 3-hydroxypropionic acid, aiming to replace chemical synthesis with biotechnology routes. The studies provide insights into the assembly of these pathways and propose solutions for optimizing production (Jiang, Meng, & Xian, 2009).
Gene Expression Control
Research in the field of synthetic biology has explored the use of 3-hydroxypropionic acid-inducible systems from Pseudomonas putida for controlling gene expression in organisms like Escherichia coli. This approach is significant for biotechnology applications, where precise control of gene expression is essential (Hanko, Minton, & Malys, 2017).
Biomedical Applications
Studies have shown that this compound derivatives, particularly polyhydroxyalkanoates, have applications in the biomedical field. They are used in the production of biocompatible and biodegradable medical devices, offering a sustainable alternative to petrochemical-derived materials (Tebaldi et al., 2019).
Advanced Materials Synthesis
Research has also focused on using polyhydroxyalkanoates derived from bacteria, including this compound, as a source of chemical compounds for synthesizing advanced materials and bioactive molecules. These polymers offer a broad spectrum of applications in manufacturing and pharmaceutical industries due to their unique properties (Guzik, 2021).
Propriétés
Formule moléculaire |
C3H4O3 |
|---|---|
Poids moléculaire |
88.06 g/mol |
Nom IUPAC |
(E)-3-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/b2-1+ |
Clé InChI |
ZJKIBABOSPFBNO-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/O)\C(=O)O |
SMILES |
C(=CO)C(=O)O |
SMILES canonique |
C(=CO)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


